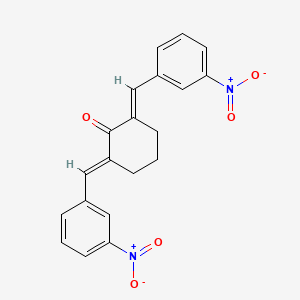

2,6-Bis(3-nitrobenzylidene)cyclohexanone

Beschreibung

Eigenschaften

Molekularformel |

C20H16N2O5 |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

(2E,6E)-2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+ |

InChI-Schlüssel |

YXADDWKSFJIQJN-OTYYAQKOSA-N |

Isomerische SMILES |

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1 |

Kanonische SMILES |

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Catalyzed Aldol Condensation

One common approach to prepare 2,6-bis(3-nitrobenzylidene)cyclohexanone is the base-catalyzed aldol condensation of cyclohexanone with 3-nitrobenzaldehyde.

- Procedure: Cyclohexanone (1 equiv) is reacted with 3-nitrobenzaldehyde (2 equiv) in the presence of a strong base such as sodium hydroxide (NaOH) at room temperature or slightly elevated temperatures. The reaction mixture is typically ground or stirred for about 30 minutes.

- Mechanism: The base deprotonates the α-hydrogen of cyclohexanone, generating an enolate ion that attacks the aldehyde carbonyl carbon. This forms a β-hydroxyketone intermediate (aldol), which undergoes dehydration to yield the α,β-unsaturated ketone product.

- Isolation: After completion, the reaction is neutralized with dilute hydrochloric acid (HCl), precipitating the product, which is then filtered, dried, and purified by recrystallization.

- Yields and Purity: The product is obtained as a yellow solid with melting points reported around 188–190 °C. The yield for this compound is relatively low (~8.6%) compared to other bis(benzylidene)cyclohexanones, possibly due to side reactions or polymerization under basic conditions.

Example from literature:

A typical synthesis involved grinding cyclohexanone with 3-nitrobenzaldehyde and NaOH for 30 minutes at room temperature, followed by acid neutralization and recrystallization from methanol/chloroform to obtain the pure compound.

Acid-Catalyzed Aldol Condensation

Acidic conditions can also be employed for the condensation, although they are less commonly reported for this specific compound due to polymerization issues.

- Procedure: Cyclohexanone and 3-nitrobenzaldehyde are refluxed or stirred in the presence of an acid catalyst (such as hydrochloric acid or acetic acid).

- Challenges: Attempts to prepare this compound under acidic conditions sometimes lead to polymeric byproducts and low yields, as the nitro-substituted benzaldehydes can undergo side reactions.

- Outcome: Due to these difficulties, acid-catalyzed methods are less favored for this compound.

Enamine Route

An alternative and more selective method involves the enamine intermediate formation from cyclohexanone, followed by condensation with 3-nitrobenzaldehyde.

- Procedure: Cyclohexanone is first converted into an enamine derivative using a secondary amine under mild conditions. This enamine then reacts with 3-nitrobenzaldehyde to afford the bis(benzylidene) product.

- Advantages: This method provides better control and selectivity, avoiding polymeric side products that occur under direct acidic or basic conditions.

- Reported Use: The enamine route was specifically used to prepare this compound when direct condensation under basic or acidic conditions was problematic.

Catalysis in Ionic Liquids

Recent advances have explored catalyzed aldol condensation in ionic liquid media with Lewis acid catalysts such as indium(III) chloride tetrahydrate (InCl3·4H2O) combined with trimethylsilyl chloride (TMSCl).

- Procedure: Cyclohexanone and 3-nitrobenzaldehyde are mixed in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) with catalytic amounts of InCl3·4H2O and TMSCl at elevated temperatures (~100 °C).

- Benefits: This method yields high purity products with good yields and allows catalyst recycling. The ionic liquid medium enhances reaction rates and selectivity.

- Characterization: The product obtained shows melting points consistent with literature (185–187 °C) and exhibits characteristic ^1H NMR signals confirming the E-configuration of the olefinic bonds.

Summary Table of Preparation Methods

Characterization and Isomeric Purity

- The synthesized this compound typically adopts the E-configuration for the double bonds, as confirmed by ^1H NMR spectroscopy (olefinic protons at 7.47–7.97 ppm) and X-ray crystallography studies on related compounds.

- The compound is isomerically pure, with no significant formation of Z-isomers.

- Melting points and spectral data (IR, NMR, MS) are consistent across different preparation methods, confirming the identity and purity of the product.

Research Findings and Notes

- The electron-withdrawing nitro groups at the 3-position influence the electron density on the olefinic carbons, affecting reactivity and biological activity.

- Attempts to prepare asymmetrical derivatives with nitro substituents have been reported for anticancer research, highlighting the importance of synthetic versatility.

- The choice of preparation method impacts yield, purity, and potential side reactions, with the enamine route and ionic liquid catalysis providing improved outcomes for this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moieties

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzylidene derivatives

Wissenschaftliche Forschungsanwendungen

2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2,6-Bis-(m-nitrobenzylidene)cyclohexan-1-one is primarily related to its ability to interact with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Effects

- 3-Nitro vs. 4-Nitro Derivatives: The 3-nitro substitution creates a meta-directing electron-withdrawing effect, altering π-electron delocalization compared to the para-substituted 4-nitro analogue. Crystallographic studies reveal that 2,6-bis(3-nitrobenzylidene)cyclohexanone (monoclinic, space group P12₁/c1) adopts a sofa conformation with planar phenyl rings (dihedral angle: 13.8°), while 4-nitro derivatives exhibit distinct packing due to reduced steric repulsion .

- Hydroxy and Methoxy Derivatives: Compounds like 2,6-bis(4-hydroxybenzylidene)cyclohexanone show intramolecular hydrogen bonding, enhancing planarity and solvatochromic behavior, unlike the nitro-substituted variants .

Crystal Packing and Isomerism

- Lack of Isomorphism: Even structurally similar bis-chalcones (e.g., 3-nitro vs. 4-methylbenzylidene) lack isomorphism, indicating weak intermolecular interactions dominate crystal packing. For example, 2,6-bis(4-methylbenzylidene)cyclohexanone forms different H-bonding networks compared to the nitro analogue .

Photophysical and Acidochromic Properties

Solvatochromism and Acidochromism

- 3-Nitro Derivatives: Exhibit moderate solvatochromism due to nitro groups canceling carbonyl electronegativity, reducing intramolecular charge transfer (ICT). In contrast, 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone shows pronounced acidochromism, with a visible color shift (yellow to red) in HCl due to protonation of dimethylamino groups .

- Hydroxy Derivatives: 2,6-Bis(4-hydroxybenzylidene)cyclohexanone (BZCH) demonstrates reversible acidochromism (colorless to yellow) and photochromism under UV light, attributed to keto-enol tautomerism and ICT .

Photochromic Behavior

- Nitro vs.

Cytotoxicity and Anticancer Potential

- 3-Nitro Derivative : Displays moderate cytotoxicity against MDA-MB-231 and SK-N-MC cells (IC₅₀: 10–20 µM), outperforming 4-chloro analogues but less potent than 4-methoxy derivatives .

- Mechanistic Insights : Cytotoxicity correlates with topographical features; nitro groups enhance DNA/RNA synthesis inhibition in L1210 cells .

Antioxidant Activity

- Lower Activity in Nitro Derivatives: The 3-nitro compound shows negligible radical scavenging (DPPH IC₅₀ > 50 µg/mL), whereas hydroxy and methoxy derivatives (e.g., 2,6-bis(4-methoxybenzylidene)cyclohexanone) exhibit strong antioxidant effects (DPPH IC₅₀: 18.41 µg/mL) due to phenolic hydrogen donation .

Comparative Data Tables

Q & A

Q. What synthetic routes are commonly employed for 2,6-bis(3-nitrobenzylidene)cyclohexanone, and how is structural fidelity ensured?

The compound is synthesized via Knoevenagel condensation between cyclohexanone and 3-nitrobenzaldehyde under alkaline conditions (e.g., NaOH in ethanol). Critical characterization steps include:

- FT-IR spectroscopy to confirm the presence of the carbonyl group (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹).

- ¹H/¹³C NMR to verify the absence of aldehyde protons and assign resonances to the benzylidene protons and cyclohexanone backbone.

- Single-crystal X-ray diffraction to resolve stereochemistry and confirm the (E,E)-configuration of the benzylidene moieties .

Q. How do pH and light exposure influence the photochromic behavior of nitro-substituted bis-benzylidene cyclohexanones?

Photochromism arises from reversible keto-enol tautomerism and protonation/deprotonation equilibria under UV light. Methodologies include:

- UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts) in buffered solutions at varying pH (e.g., 2–12).

- NMR kinetics to identify intermediates (e.g., enolate species at high pH) and quantify reaction rates under controlled irradiation .

Advanced Research Questions

Q. What computational strategies predict crystal packing and phase transitions in bis-benzylidene cyclohexanones?

Dispersion-corrected DFT (DFT-D) models weak intermolecular interactions (e.g., C–H⋯O, π-π stacking) that govern packing. Key steps:

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for bis-benzylidene derivatives be resolved?

Discrepancies often stem from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies:

- Variable-temperature NMR to detect hindered rotation of benzylidene groups.

- Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice that stabilize specific conformations .

Q. What design principles enhance the biological activity of bis-benzylidene cyclohexanones (e.g., antitumor, anti-inflammatory)?

- Electron-withdrawing substituents (e.g., –NO₂ at meta positions) improve DNA intercalation and cytotoxicity.

- Molecular docking against target proteins (e.g., TNF-α, COX-2) guides optimization of hydrophobic and hydrogen-bonding interactions.

- In vitro assays (e.g., MTT for cell viability, ELISA for cytokine inhibition) validate structure-activity relationships .

Methodological Challenges

Q. Why do structurally similar bis-benzylidene cyclohexanones exhibit divergent crystal packing motifs?

Subtle substituent effects (e.g., –NO₂ vs. –Cl) alter non-covalent interaction networks :

- Cl⋯O contacts (3.2–3.5 Å) in chloro derivatives vs. C–H⋯O hydrogen bonds in nitro analogs.

- Hirshfeld surface analysis quantifies contributions from π-π, van der Waals, and halogen bonding interactions .

Q. How to optimize reaction conditions for high-yield synthesis without side products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.